molecular formula C19H21FN2O3 B2736491 4-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034290-67-8

4-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2736491
CAS No.: 2034290-67-8
M. Wt: 344.386
InChI Key: OPOOUBBFCLROIF-UHFFFAOYSA-N
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Description

4-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
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Scientific Research Applications

Poly[bis(pyrrol-2-yl)arylenes]: Conducting Polymers

A study by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) on conducting polymers derived from pyrrole-based monomers, such as bis(pyrrol-2-yl) arylenes, highlights the synthesis and electrochemical properties of these materials. These polymers exhibit low oxidation potentials and stability in their conducting form, suggesting potential applications in electronic devices (Sotzing et al., 1996).

Synthesis and Reactivity of Heterocyclic Compounds

Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, and Alsenoy (2017) discuss the synthesis, characterization, and reactivity of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This work includes investigations into non-linear optical properties and potential drug interactions, showing the multifaceted applications of such heterocyclic compounds in materials science and pharmacology (Murthy et al., 2017).

Electrochromic Properties of Conducting Polymers

Türkarslan, Ak, Tanyeli, Akhmedov, and Toppare (2007) explore the electrochromic properties of conducting polymers synthesized from fluorophenyl-pyrrole derivatives. Their research demonstrates the versatility of these materials in developing electrochromic devices with applications ranging from smart windows to display technologies (Türkarslan et al., 2007).

Molecular Docking Studies of Pyridine Derivatives

Venkateshan, Priya, Muthu, Suresh, and Kumar (2019) conducted molecular docking studies on pyridine derivatives, illuminating their potential as inhibitors for specific proteins. This research exemplifies the application of such chemical structures in drug design and discovery, underscoring the relevance of computational methods in medicinal chemistry (Venkateshan et al., 2019).

Properties

IUPAC Name

4-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-13-9-17(11-18(23)21(13)2)25-16-7-8-22(12-16)19(24)10-14-3-5-15(20)6-4-14/h3-6,9,11,16H,7-8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOOUBBFCLROIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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